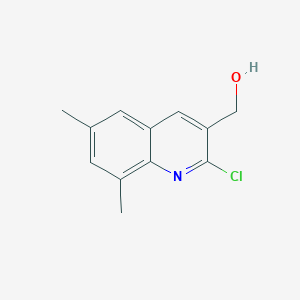

2-Chloro-6,8-dimethylquinoline-3-methanol

Description

Overview of the Quinoline (B57606) Scaffold in Drug Discovery

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govscbt.com Recognized as a "privileged structure," the quinoline nucleus is a common feature in a multitude of natural products, synthetic drugs, and pharmacologically active substances. nih.govscbt.comresearchgate.net Its versatility and the ability to modify its structure through various synthetic pathways have made it an attractive scaffold for the design and development of novel therapeutic agents. nih.govmarketpublishers.com

Quinoline and its derivatives exhibit a vast array of biological activities, positioning them as crucial pharmacophores in the quest for new drugs. cenmed.comchemicalbook.com These compounds have demonstrated efficacy as antibacterial, antiviral, anticancer, antimalarial, antifungal, and anti-inflammatory agents. nih.govscbt.comnih.gov The unique chemical structure of quinoline allows it to interact with a variety of biological targets, including enzymes and receptors, thereby modulating diverse physiological and pathological processes. The sustained interest in quinoline chemistry is driven by the continuous effort to develop new compounds with enhanced biological activity and minimal side effects. nih.gov

The following table provides a summary of the diverse pharmacological activities associated with the quinoline scaffold:

| Pharmacological Activity | Description | Key Examples of Quinoline-Based Drugs |

| Antimalarial | Effective against various strains of the malaria parasite. | Quinine, Chloroquine (B1663885), Mefloquine |

| Anticancer | Shows cytotoxic effects against various cancer cell lines through mechanisms like topoisomerase inhibition. | Camptothecin, Topotecan |

| Antibacterial | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. | Ciprofloxacin, Levofloxacin |

| Antiviral | Inhibits the replication of several viruses. | Saquinavir |

| Anti-inflammatory | Reduces inflammation through various pathways. | - |

| Antifungal | Active against a range of fungal pathogens. | - |

Importance of Chloroquinoline Derivatives in Pharmaceutical Research

Among the vast family of quinoline derivatives, chloroquinolines hold a position of particular prominence in pharmaceutical research. The introduction of a chlorine atom into the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. marketpublishers.com This is most famously exemplified by chloroquine, a 4-amino-7-chloroquinoline that has been a frontline antimalarial drug for decades. nih.govnih.gov The presence of the chlorine atom is often crucial for the compound's mechanism of action, which for chloroquine involves interfering with the detoxification of heme in the malaria parasite. nih.gov

The success of chloroquine has spurred extensive research into other chloroquinoline derivatives, revealing a broad spectrum of therapeutic potential beyond malaria. These compounds have been investigated for their efficacy as anticancer, antibacterial, and antiviral agents. scbt.commarketpublishers.comchemicalbook.com In the realm of oncology, chloroquinoline derivatives have shown promise by inhibiting cancer cell growth and inducing apoptosis. cenmed.com Some derivatives have demonstrated potent activity against various cancer cell lines, including those of the breast, colon, and central nervous system. scbt.com

The antibacterial properties of chloroquinolines have also been a subject of study, with some derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. scbt.commarketpublishers.com Furthermore, the antiviral effects of chloroquine and its derivatives have been explored, particularly their ability to inhibit the replication of various viruses by affecting the pH of endosomes. chemicalbook.com The diverse biological activities of chloroquinoline derivatives underscore their continued importance as a versatile scaffold in the development of new therapeutic agents for a wide range of diseases.

Contextualization of 2-Chloro-6,8-dimethylquinoline-3-methanol within the Quinoline Family

This compound is a specific derivative within the broader family of halogenated quinoline methanols. Its chemical structure features a quinoline core with a chlorine atom at the 2-position, methyl groups at the 6- and 8-positions, and a methanol (B129727) group at the 3-position. The molecular formula of this compound is C₁₂H₁₂ClNO, and it has a molecular weight of 221.68 g/mol . scbt.comnih.gov

The synthesis of related 2-chloroquinoline-3-methanol derivatives typically involves the reduction of the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov For instance, the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) has been achieved through the reduction of their respective carbaldehyde precursors using sodium borohydride (B1222165). nih.govcenmed.com This suggests a probable synthetic route for this compound.

While specific biological activity studies for this compound are not extensively documented in publicly available literature, its structural features place it within a class of compounds with significant therapeutic potential. The 2-chloroquinoline (B121035) moiety is a known pharmacophore, and the presence of the methanol group offers a site for further chemical modification, potentially leading to the development of new derivatives with enhanced or novel biological activities. Research on structurally similar compounds, such as other substituted 2-chloroquinolines, has revealed promising anticancer and antimicrobial properties. For example, a related indoloquinoline, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and shown to possess antitumor activity. The availability of this compound for research purposes suggests its role as a building block or a candidate for screening in drug discovery programs. nih.gov

The table below provides the key identification details for this compound:

| Identifier | Value |

| IUPAC Name | (2-Chloro-6,8-dimethylquinolin-3-yl)methanol |

| CAS Number | 333408-42-7 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6,8-dimethylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOYBFTZFIWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357710 | |

| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-42-7 | |

| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Chloro 6,8 Dimethylquinoline 3 Methanol

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This facilitates its displacement by a variety of nucleophiles, providing a key pathway for the elaboration of the quinoline core.

Amination Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the formation of C-N bonds at the 2-position of chloroquinolines. nih.govnih.gov These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloroquinoline with a primary or secondary amine. While direct examples for 2-Chloro-6,8-dimethylquinoline-3-methanol are not extensively documented in readily available literature, analogous reactions with other dichloroquinolines have shown high selectivity. For instance, the amination of 2,8-dichloroquinoline (B1298113) with adamantane-containing amines using a Pd(dba)₂/BINAP catalyst system selectively substitutes the more reactive C-2 chlorine atom. nih.govresearchgate.net This suggests that this compound would readily undergo amination at the C-2 position.

Carbon-Carbon Bond Forming Reactions (Suzuki-Miyaura Coupling): The chloro group can also be replaced by carbon nucleophiles through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the introduction of aryl or vinyl substituents at the C-2 position by reacting the chloroquinoline with a boronic acid in the presence of a palladium catalyst and a base. Studies on 2,4-dichloroquinoline (B42001) have demonstrated that the C-2 position is more susceptible to oxidative addition of palladium, allowing for regioselective alkynylation followed by Suzuki coupling at the C-4 position. nih.gov For this compound, a Suzuki coupling would be expected to proceed efficiently at the C-2 position.

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Chloroquinolines

| Starting Material | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

| 2,8-dichloroquinoline | Adamantane-1-amine | Pd(dba)₂, BINAP, Cs₂CO₃, Toluene, 100 °C | 2-Amino-8-chloroquinoline derivative | nih.gov |

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 6-Bromo-2-aminoquinoline derivative | nih.gov |

| 2,4-dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂, PCy₃, CsCO₃, Dioxane/H₂O, 80 °C | 2-Alkynyl-4-arylquinoline | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 80-90 °C | 2,3,4-Triarylquinoline | nih.gov |

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring system generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The presence of the two methyl groups at positions 6 and 8, which are electron-donating, further activates the benzene portion of this compound towards electrophilic attack.

Nitration: The nitration of quinoline itself, under standard conditions (HNO₃/H₂SO₄), typically occurs at the 5- and 8-positions of the quinolinium ion. stackexchange.comrsc.orgmasterorganicchemistry.com For this compound, the directing effects of the existing substituents would play a crucial role. The methyl groups at C-6 and C-8 are activating and ortho-, para-directing. The C-6 methyl group would direct incoming electrophiles to the 5- and 7-positions, while the C-8 methyl group would direct to the 7-position. Considering the steric hindrance and the electronic effects, electrophilic attack would be most likely at the C-5 or C-7 positions. A recent method for the meta-nitration of quinolines using a dearomatization-rearomatization strategy with TBN as a radical NO₂ source could also be applicable. acs.org

Halogenation: Bromination of electron-rich aromatic compounds can be achieved using reagents like N-Bromosuccinimide (NBS). organic-chemistry.orgwikipedia.org For substituted quinolines, the site of bromination is dependent on the substituents present. For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative. Given the activating nature of the methyl groups in this compound, bromination would be expected to occur on the benzene ring, likely at the 5- or 7-position.

Table 2: Expected Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-6,8-dimethyl-5-nitroquinoline-3-methanol and/or 2-Chloro-6,8-dimethyl-7-nitroquinoline-3-methanol | Based on directing effects of methyl groups and general quinoline reactivity. stackexchange.com |

| Bromination | NBS, radical initiator | 2-Chloro-5-bromo-6,8-dimethylquinoline-3-methanol and/or 2-Chloro-7-bromo-6,8-dimethylquinoline-3-methanol | NBS selectively brominates electron-rich rings; directing effects of methyl groups. organic-chemistry.orgwikipedia.org |

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group at the C-3 position offers another site for chemical modification, allowing for transformations such as oxidation and esterification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The use of mild oxidizing agents like manganese dioxide (MnO₂) is effective for the selective oxidation of benzylic and allylic alcohols to aldehydes without over-oxidation to the carboxylic acid. mychemblog.comajgreenchem.comacs.org Given the heteroaromatic nature of the quinoline ring, this method would be suitable for converting this compound to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde. Stronger oxidizing agents would likely lead to the formation of 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid.

Esterification: The primary alcohol can undergo esterification with carboxylic acids to form the corresponding esters. For substrates that may be sensitive to acidic conditions typical of Fischer esterification, methods employing coupling agents are preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters. rsc.orgjove.com This would allow for the synthesis of a variety of esters from this compound.

Table 3: Potential Reactions of the Primary Alcohol Moiety

| Reaction | Reagents | Product | Reference (Analogous Reactions) |

| Oxidation to Aldehyde | MnO₂ | 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | mychemblog.comajgreenchem.comacs.org |

| Esterification | R-COOH, DCC, DMAP | (2-Chloro-6,8-dimethylquinolin-3-yl)methyl carboxylate | rsc.orgjove.com |

Other Functional Group Interconversions on the Quinoline Core

Beyond reactions at the three main functional groups, other transformations can be performed on the quinoline scaffold of this compound.

Reductive Dechlorination: The chlorine atom at the C-2 position can be removed through reductive dechlorination. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a common method for this transformation. rsc.orgresearchgate.net This would yield 6,8-dimethylquinoline-3-methanol.

Cyclization Reactions: The presence of the chloro and hydroxymethyl groups in a 1,2-relationship on the pyridine ring allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, derivatives of 2-chloro-3-hydroxymethylquinolines can be converted into furo[2,3-b]quinolines. nih.govnih.gov This type of transformation typically involves base-mediated intramolecular nucleophilic substitution, where the alkoxide generated from the primary alcohol displaces the adjacent chloro group.

Table 4: Examples of Functional Group Interconversions

| Reaction | Reagents/Conditions | Product | Reference (Analogous Reactions) |

| Reductive Dechlorination | H₂, Pd/C | 6,8-dimethylquinoline-3-methanol | rsc.orgresearchgate.net |

| Intramolecular Cyclization | Base (e.g., NaH) | 5,7-Dimethylfuro[2,3-b]quinoline | nih.govnih.gov |

Biological Activities and Pharmacological Potential of 2 Chloro 6,8 Dimethylquinoline 3 Methanol and Its Analogues

Anticancer Activity

Quinoline (B57606) derivatives have been a focal point in the development of new anticancer agents due to their ability to interact with various cellular targets. scielo.br Analogues of 2-Chloro-6,8-dimethylquinoline-3-methanol have demonstrated significant efficacy in preclinical cancer studies.

Effects on Cancer Cell Lines (e.g., MCF-7, HCT-116, Hela)

The cytotoxic potential of quinoline analogues has been evaluated against several human cancer cell lines. For instance, a study on new hydrazone ligands and their metal complexes, which are structurally related to quinoline compounds, demonstrated significant growth reduction in HCT-116 (Colon), MCF-7 (Breast), and HeLa (Cervix) tumor cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) at or below 18.5 μg/mL. nih.gov

Similarly, Morita-Baylis-Hillman adducts containing a 7-chloroquinoline (B30040) moiety showed expressive cytotoxic potential against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. scielo.br The activity of these compounds is influenced by their specific chemical structures, with certain derivatives showing higher potency. scielo.br One particularly effective analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited substantial cytotoxicity against colorectal cancer HCT-116 cells with an IC50 value of 0.35 μM. nih.gov Another related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was also highly effective against the HCT-116 colorectal cancer cell line, with an IC50 value of 8.50 ± 2.53 µM. mdpi.com

Table 1: Anticancer Activity of Quinoline Analogues on Various Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Hydrazone metal complexes | HCT-116 | Colon | ≤18.5 μg/mL | nih.gov |

| MCF-7 | Breast | ≤18.5 μg/mL | nih.gov | |

| HeLa | Cervix | ≤18.5 μg/mL | nih.gov | |

| MBHA/7-choroquinoline hybrids | MCF-7 | Breast | 4.60 µmol L-1 | scielo.br |

| HCT-116 | Colorectal | Active | scielo.br | |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 | Colorectal | 0.35 μM | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | HCT-116 | Colorectal | 8.50 ± 2.53 µM | mdpi.com |

Modulation of Cellular Processes (e.g., Cell Growth Inhibition, Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of these quinoline analogues are mediated through the modulation of fundamental cellular processes. A primary mechanism is the inhibition of cell growth and proliferation. scielo.brnih.gov This is often achieved by inducing cell cycle arrest and apoptosis (programmed cell death).

For example, the analogue 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase in HCT-116 cells. nih.gov This halt in the cell division process prevents the proliferation of cancerous cells. Following cell cycle arrest, this compound was also shown to induce apoptosis, which was confirmed through assays that detect changes in nuclear morphology and mitochondrial membrane potential. nih.gov

Another analogue, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, similarly induced cell cycle arrest at the G2 phase in SW620 colon cancer cells. mdpi.com This compound was also found to trigger apoptosis through the intrinsic pathway, a process characterized by the activation of specific cellular proteins. mdpi.com The induction of apoptosis by this and other related compounds often involves the activation of a cascade of enzymes known as caspases, including caspase-3, -8, and -9, which are central to executing the cell death program. mdpi.comfrontiersin.org

Potential Molecular Targets (e.g., Protein Kinases, Tubulin, Topoisomerases, VEGFR, BCR-Abl, HSP90)

The diverse biological effects of quinoline derivatives stem from their interaction with various molecular targets within the cell. Compounds containing a quinoline core are known for their ability to inhibit protein kinases, which are crucial enzymes that regulate cell growth and signaling pathways. scielo.br The anticancer efficacy of several quinazoline-based drugs, for instance, is attributed to their inhibition of protein kinases by blocking the binding of ATP. mdpi.com

The analogue 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to exert its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer. nih.gov While direct inhibition of targets like tubulin, topoisomerases, VEGFR, BCR-Abl, or HSP90 by this compound itself is not explicitly detailed in the provided context, the broad activity of its analogues suggests a potential for interaction with these or other key cancer-related proteins.

Antimicrobial Activity

In addition to their anticancer properties, quinoline compounds and their analogues have been investigated for their ability to combat microbial infections. Indole quinoline alkaloids, a related class of compounds, have been reported to possess good antibacterial activity. nih.gov

Antibacterial Efficacy Against Various Bacterial Strains (e.g., Gram-positive bacteria, Escherichia coli, Staphylococcus aureus, Bacillus spizizenii, Salmonella typhi, Bacillus subtilis)

Studies on various natural and synthetic compounds have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. Gram-positive bacteria have been noted to be more susceptible in some cases. ispub.com

Methanol (B129727) extracts of certain natural products have shown significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ispub.com For S. aureus, a minimum inhibitory concentration (MIC) of 128 μg/ml was recorded, while for E. coli and B. subtilis, the MICs were 512 μg/ml and 256 μg/ml, respectively. ispub.com However, in the same study, no inhibitory effect was observed against Salmonella typhi. ispub.com Other studies have shown that different extracts can be effective against S. typhi and B. subtilis, with MIC values depending on the specific agent and bacterial strain. nih.govub.ac.id

Table 2: Antibacterial Efficacy of Various Test Agents

| Bacterial Strain | Type | Efficacy/Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible | ispub.comnih.gov |

| Bacillus subtilis | Gram-positive | Susceptible | ispub.comnih.govub.ac.id |

| Escherichia coli | Gram-negative | Susceptible | ispub.comnih.gov |

| Salmonella typhi | Gram-negative | Susceptible/Resistant | ispub.comnih.govub.ac.id |

| Bacillus spizizenii | Gram-positive | Not specified |

Antifungal Properties (e.g., Aspergillus Niger, Aspergillus Brasiliensis, Curvularia Lunata)

The antifungal potential of quinoline analogues has also been explored. The synthetic amide 2-chloro-N-phenylacetamide, an analogue, has demonstrated notable antifungal activity against Aspergillus flavus. scielo.br This compound was found to have a fungicidal effect, meaning it actively kills the fungal cells. scielo.br The proposed mechanism of action involves interaction with ergosterol, a vital component of the fungal cell membrane, and potentially interference with fungal DNA. scielo.br The search for new compounds with activity against pathogenic fungi like Aspergillus species is critical due to increasing instances of fungal resistance to existing treatments. scielo.br

Antimalarial Activity

The quinoline core is fundamental to some of the most important antimalarial drugs ever developed, including quinine, chloroquine (B1663885) (CQ), and mefloquine. mdpi.comnih.govnih.gov Consequently, the synthesis and evaluation of new quinoline analogues remain a key strategy in the search for new treatments, especially in light of widespread drug resistance in Plasmodium parasites. nih.gov

Analogues of 2-chloroquinoline (B121035) have demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govscience.gov Research has shown that modifications to the side chain of the 4-aminoquinoline (B48711) scaffold can restore activity against chloroquine-resistant (CQR) strains of the parasite. researchgate.netscienceopen.com

The development of hybrid molecules, which combine the quinoline pharmacophore with other chemical moieties, has yielded compounds with potent antiplasmodial activity. For instance, certain 2-methylquinoline (B7769805) derivatives and pyrazole-quinoline hybrids have shown IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the nanomolar range, sometimes demonstrating greater potency than chloroquine itself against resistant strains. nih.gov The activity of these derivatives underscores the versatility of the quinoline scaffold in combating malaria.

| Compound Type | Specific Analogue Example | Activity (IC₅₀) | Parasite Strain | Source |

|---|---|---|---|---|

| Quinoline Methanol | Analogue 12 | Excellent activity vs. CQ | P. falciparum | science.gov |

| Mefloquine Analogue | MQ-38 / MQ-39 | 0.6–1.1 nM | P. falciparum (F32-TEM) | mdpi.com |

| Bisquinoline | Analogue 7 | 1–100 nM | P. falciparum | nih.gov |

| 2-Methylquinoline Aldimine | Compound 10 | 0.033 µM | P. falciparum (CQR Dd2) | nih.gov |

| Chloroquine Analogue | SKM13 | 1.28-fold more effective than CQ | P. falciparum (CQR) | researchgate.net |

| Monoquinoline (MAQ) | MAQ | Active in nanomolar range | P. falciparum | scienceopen.com |

The primary goal for developing new quinoline antimalarials is to overcome the resistance that has rendered chloroquine ineffective in many regions. nih.gov Novel derivatives like SKM13 have been shown to be more effective than chloroquine against resistant P. falciparum strains. researchgate.net Similarly, monoquinoline analogues such as MAQ, while slightly less effective than chloroquine in mouse models, represent promising leads due to their activity against resistant parasites. scienceopen.com

Artemisinin (B1665778) and its derivatives are the current frontline treatment for malaria, valued for their rapid parasite-clearing action. mdpi.com However, they have short half-lives, which can lead to treatment failure if adherence is poor. mdpi.com A powerful strategy has been the creation of artemisinin-quinoline hybrid compounds. nih.govresearchgate.net These molecules combine the fast-acting endoperoxide "warhead" of artemisinin with the longer-lasting quinoline "tail". mdpi.comchemrxiv.org Such hybrids have demonstrated exceptional potency against multidrug-resistant P. falciparum strains, often outperforming both parent compounds and overcoming established resistance mechanisms. nih.gov This approach aims to increase therapeutic efficacy and reduce the likelihood of new resistance developing. mdpi.com

Other Pharmacological Activities

The quinoline nucleus is present in compounds that exhibit significant anti-inflammatory activity. nih.govresearchgate.net This property is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.gov The development of quinoline-based anti-inflammatory agents is an active area of research, seeking alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) that may have fewer side effects. researchgate.net Various substituted quinoline derivatives have been reported as potent anti-inflammatory agents in experimental models. researchgate.netnih.gov

Several classes of quinoline derivatives have been investigated for their anticonvulsant potential. researchgate.netresearchgate.netresearchgate.netnih.gov Hydrazone derivatives of 2-chloroquinoline, in particular, have shown significant activity in preclinical screening models for seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov

These studies evaluate a compound's ability to prevent the spread of seizures (MES test) or to raise the seizure threshold (scPTZ test). Some 2-chloroquinolinyl hydrazones demonstrated protection in these models, although neurotoxicity remains a challenge that researchers aim to overcome through structural modifications. researchgate.net The anticonvulsant effects are thought to depend on the presence of specific pharmacophoric features, including a hydrophobic quinoline moiety and a hydrogen-bonding domain provided by the hydrazone linkage. researchgate.net

| Compound | Substituent | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) | Neurotoxicity (% Deficit at 100 mg/kg) | Source |

|---|---|---|---|---|---|

| 3a | H | 0 | 40 | 0 | researchgate.net |

| 3d | 4-Cl | 20 | 60 | 20 | researchgate.net |

| 3e | 2,4-di-Cl | 60 | 80 | 20 | researchgate.net |

| 3f | 4-Br | 40 | 60 | 20 | researchgate.net |

| 3h | 4-NO₂ | 20 | 40 | 0 | researchgate.net |

Antioxidant and Free Radical Scavenging Properties

The role of oxidative stress in the pathogenesis of various chronic diseases has spurred the search for effective antioxidant compounds. Quinoline derivatives have emerged as a promising class of antioxidants. researchgate.netresearchgate.net While direct studies on the antioxidant potential of this compound are limited, research on its structural precursors, particularly 2-chloroquinoline-3-carbaldehydes, provides significant insights into the free radical scavenging capabilities of this family of compounds.

A key study investigated the antioxidant activity of a series of 2-chloroquinoline-3-carbaldehydes and their corresponding 2-chloro-3-(1,3-dioxolan-2-yl)quinolines using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The results indicated that several of these compounds possess potent radical scavenging activity. researchgate.net For instance, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) demonstrated a remarkable 92.96% radical scavenging activity. researchgate.net Other analogues, such as the 8-methyl and 8-methoxy substituted compounds, also exhibited high levels of activity, ranging from 84.65% to 85.75%. researchgate.net

The antioxidant capacity of certain quinoline derivatives is attributed to their ability to donate a hydrogen atom from a hydroxyl group, which neutralizes free radicals. nih.gov The presence of electron-donating groups, such as methyl and methoxy (B1213986) groups, on the quinoline ring appears to influence this activity favorably. researchgate.net The conversion of the carbaldehyde group at the 3-position to a methanol group, as in the title compound, could potentially modulate this antioxidant profile, a hypothesis that warrants further investigation.

Table 1: DPPH Radical Scavenging Activity of 2-Chloroquinoline Analogues

| Compound | % Radical Scavenging Activity |

|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | 85.75 |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 85.32 |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-8-methylquinoline | 84.65 |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-8-methoxyquinoline | 85.39 |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline | 85.39 |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | 92.96 |

Source: Data compiled from research on 2-chloroquinoline derivatives. researchgate.net

Anthelmintic, Antiasthmatic, Antipsychotic, Antiglaucoma, and Cardiotonic Activities

The versatile quinoline nucleus has been a template for the development of drugs targeting a wide spectrum of diseases, reflecting its broad biological activity. nih.govresearchgate.net

Anthelmintic Activity: Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial to combat drug resistance. Quinoline derivatives have long been recognized for their potential in this area. researchgate.net Various substituted quinolines have been synthesized and evaluated for their activity against parasitic worms. nih.gov While specific data on this compound is not available, the general anthelmintic properties of the quinoline class suggest that this compound and its analogues could be promising candidates for further investigation.

Antiasthmatic Activity: The quest for more effective treatments for chronic inflammatory airway diseases like asthma has led to the exploration of quinoline derivatives. nih.gov A notable example is Montelukast, a quinoline-containing compound widely used as an antiasthmatic agent. nih.gov Furthermore, certain quinoline-3-carboxylate derivatives have been investigated for their potential anti-asthmatic properties. nih.gov These findings underscore the potential of the quinoline scaffold in developing new therapies for respiratory conditions.

Antipsychotic Activity: Several quinoline derivatives have been investigated for their potential to treat psychotic disorders. These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, which are key players in the pathophysiology of psychosis. While direct studies on this compound are lacking, the broader class of quinoline compounds has shown promise in this therapeutic area.

Antiglaucoma Activity: The potential for quinoline derivatives in the treatment of glaucoma is an area that remains largely unexplored in publicly available research. While some reviews of quinoline's pharmacological activities mention antiglaucoma potential, specific studies detailing the evaluation of compounds like this compound or its close analogues for this purpose are not readily found. This represents a gap in the current knowledge and a potential avenue for future research.

Cardiotonic Activity: Quinoline derivatives have also been explored for their effects on the cardiovascular system, with some exhibiting cardiotonic (positive inotropic) properties, meaning they can increase the force of heart muscle contraction. researchgate.net The structural diversity of the quinoline family allows for the fine-tuning of activity, and while specific cardiotonic data for this compound is not available, the established cardiovascular activity of other quinoline compounds suggests this as a potential area of interest.

Mechanistic Investigations of Biological Action

Molecular Docking and Receptor Binding Studies

Currently, there is a notable absence of specific molecular docking and receptor binding studies for 2-Chloro-6,8-dimethylquinoline-3-methanol in published research. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand and its receptor at the atomic level.

While direct studies on this compound are not available, research on other quinoline (B57606) derivatives has demonstrated their potential to interact with various biological targets. For instance, certain quinoline-based compounds have been subjected to molecular docking studies to evaluate their binding affinity for enzymes such as HIV reverse transcriptase. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov However, without specific studies on this compound, any discussion of its receptor binding profile would be purely speculative.

Enzyme Inhibition Assays

Specific data from enzyme inhibition assays for this compound are not found in the current body of scientific literature. Enzyme inhibition assays are biochemical procedures that measure the effect of a compound on the activity of an enzyme. Such assays are fundamental in drug discovery to identify the mechanism of action of a potential therapeutic agent.

Although direct evidence is lacking, the quinoline core is present in various enzyme inhibitors. For example, some quinoline derivatives have been investigated for their ability to inhibit a range of enzymes, highlighting the therapeutic potential of this chemical class. Without experimental data, it is not possible to ascertain which enzymes, if any, are inhibited by this compound or to quantify its inhibitory potency.

Cellular Pathway Modulation and Signaling

There is no available research detailing the effects of this compound on cellular pathway modulation and signaling. Understanding how a compound alters cellular pathways is critical to elucidating its biological effects, whether therapeutic or toxic. This involves studying the compound's influence on signaling cascades, gene expression, and other cellular processes. The impact of this compound on any specific cellular signaling pathways remains an open area for future research.

Tubulin Polymerization Inhibition Studies

Direct experimental studies on the inhibition of tubulin polymerization by this compound have not been reported. Tubulin polymerization is a critical process for cell division, and its inhibition is a key mechanism for many anticancer drugs. These agents interfere with the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov

While some structurally related compounds, such as certain alkenyldiarylmethanes and triazole-based molecules, have been identified as potent inhibitors of tubulin polymerization, it is important to note that this activity is not a universal feature of all quinoline-containing compounds. nih.govnih.gov In fact, studies on some classes of quinoline derivatives have shown them to be poor inhibitors of tubulin polymerization. nih.gov Therefore, any potential tubulin-destabilizing activity of this compound would need to be confirmed through direct experimental assays. nih.gov

Computational and Theoretical Chemistry Studies

Thermodynamic Property CalculationsTheoretical calculations could predict thermodynamic properties such as enthalpy, entropy, and heat capacity at different temperatures.

Without specific studies on 2-Chloro-6,8-dimethylquinoline-3-methanol , no data tables or detailed research findings can be presented for these categories. The information remains unavailable in the current body of scientific literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 2-Chloro-6,8-dimethylquinoline-3-methanol is not widely published in peer-reviewed literature, the expected chemical shifts can be inferred from the analysis of closely related structures, such as 2-chloro-8-methyl-3-formylquinoline. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methyl groups, the methylene (B1212753) group of the methanol (B129727) substituent, and the hydroxyl proton.

Aromatic Protons: The protons on the quinoline (B57606) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific coupling patterns would provide information about their relative positions.

Methylene Protons (-CH₂OH): The two protons of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 4.5-5.0 ppm.

Methyl Protons (-CH₃): The two methyl groups at positions 6 and 8 are expected to produce sharp singlet signals in the upfield region, likely around 2.4-2.7 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can be observed over a wide range, often as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, providing a signal for each unique carbon atom in the molecule.

Quinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 120-150 ppm). The carbon bearing the chlorine atom (C2) would be significantly deshielded.

Methanol Carbon (-CH₂OH): The carbon of the methanol group is expected to appear in the range of 60-65 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups would be found in the upfield region of the spectrum, typically between 15 and 25 ppm.

A summary of predicted NMR data is presented in the table below, based on analogous compounds.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H4 | ~8.2 | C2 | ~152 |

| H5 | ~7.8 | C3 | ~135 |

| H7 | ~7.5 | C4 | ~140 |

| -CH₂OH | ~4.8 | C4a | ~128 |

| 6-CH₃ | ~2.6 | C5 | ~130 |

| 8-CH₃ | ~2.5 | C6 | ~138 |

| -OH | Variable | C7 | ~127 |

| C8 | ~136 | ||

| C8a | ~147 | ||

| -CH₂OH | ~62 | ||

| 6-CH₃ | ~21 | ||

| 8-CH₃ | ~18 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 221. scbt.com Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 223 would also be observed, with an intensity of about one-third of the molecular ion peak. researchgate.net

Common fragmentation pathways would likely involve the loss of the methanol group (-CH₂OH), the chlorine atom (-Cl), or the entire side chain. The fragmentation of a related compound, 2-chloro-8-methyl-3-formylquinoline, showed a prominent peak corresponding to the loss of the formyl group (-CHO), suggesting that the loss of the methanol group would be a significant fragmentation pathway for the title compound. researchgate.net

| Ion | m/z (predicted) | Description |

| [M]⁺ | 221 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 223 | Molecular ion (with ³⁷Cl) |

| [M-CH₂OH]⁺ | 190 | Loss of the methanol group |

| [M-Cl]⁺ | 186 | Loss of the chlorine atom |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group of the methanol substituent.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the quinoline ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching of the methyl and methylene groups.

C=N and C=C Stretch: Characteristic stretching vibrations for the quinoline ring (aromatic C=C and C=N bonds) in the fingerprint region, usually between 1400 and 1600 cm⁻¹.

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ due to the stretching of the C-O single bond of the primary alcohol.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the lower frequency region of the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad, strong) |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | 2850-2960 |

| C=N, C=C (Aromatic) | 1400-1600 |

| C-O (Primary Alcohol) | 1000-1260 (strong) |

| C-Cl | 600-800 |

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) provides valuable insights into the likely molecular conformation and intermolecular interactions. nih.govnih.gov

The quinoline ring system in similar structures is generally found to be nearly planar. For instance, the non-hydrogen atoms of (2-Chloro-6-methylquinolin-3-yl)methanol exhibit a root-mean-square deviation of only 0.026 Å from the mean plane. nih.gov A similar planarity is expected for the quinoline core of this compound. The methanol substituent at the C3 position would extend from this plane.

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces, leading to a stable three-dimensional lattice.

Hydrogen Bonding: The primary and most significant interaction is expected to be O-H···N or O-H···O hydrogen bonding involving the hydroxyl group of the methanol substituent. In related structures, molecules are often linked into chains or dimers via these strong hydrogen bonds. For example, in (2-Chloro-6-methylquinolin-3-yl)methanol, molecules are linked by O-H···O hydrogen bonds, forming C(2) chains. nih.gov

π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions. In analogous compounds, centroid-centroid distances between stacked rings are typically in the range of 3.6 to 3.8 Å, indicating a significant stabilizing interaction. nih.govnih.gov

C-H…π Interactions: Weak C-H…π interactions are also common in the crystal packing of such aromatic systems. These interactions involve a hydrogen atom from a methyl or aromatic C-H group interacting with the electron cloud of an adjacent quinoline ring system, further consolidating the crystal structure. nih.gov

Future Perspectives and Research Directions

Design and Synthesis of Novel Potent Analogues with Enhanced Selectivity

The future development of 2-Chloro-6,8-dimethylquinoline-3-methanol as a therapeutic lead hinges on the strategic design and synthesis of novel analogues with improved potency and target selectivity. The existing literature on quinoline (B57606) derivatives offers valuable insights into structure-activity relationships (SAR) that can guide these efforts.

Key strategies for analogue design will likely involve modifications at several key positions of the quinoline ring. For instance, the reactivity of the chloro group at the C2 position allows for nucleophilic substitution, enabling the introduction of a wide array of functional groups. arabjchem.org The methyl groups at the C6 and C8 positions can be modified to influence lipophilicity and steric interactions, which can in turn affect bioavailability and target binding. Furthermore, the methanol (B129727) group at the C3 position is a prime site for esterification or etherification to create prodrugs or modulate the compound's pharmacokinetic profile.

Recent studies on related quinoline structures have demonstrated that specific substitutions can significantly enhance biological activity. For example, the introduction of a trifluoromethyl group on the quinoline ring of chloroquine (B1663885) analogues resulted in compounds with potent anti-breast cancer activity. nih.gov Similarly, the synthesis of quinoline-chalcone hybrids has yielded derivatives with significant anticancer potency, arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov These findings suggest that hybrid molecules incorporating the this compound scaffold could be a fruitful area of investigation.

Table 1: Representative Quinoline Analogues and their Biological Activities

| Compound/Analogue Class | Key Structural Features | Observed Biological Activity | Reference |

| Chloroquine Analogues | 7-chloroquinoline (B30040) core with modified side chains | Antiproliferative effects on human breast tumor cell lines | nih.gov |

| Quinoline-Chalcone Hybrids | Quinoline scaffold linked to a chalcone (B49325) moiety | Potent anticancer activity, induction of apoptosis | nih.gov |

| Quinoline-based Bis-Chalcones | Symmetrical and unsymmetrical bis-chalcones | High cytotoxicity against various human cancer cell lines | unf.edu |

| Pyrimidodiazepines | Quinazoline-based pyrimidodiazepines | High cytostatic and cytotoxic activity against multiple cancer cell lines | rsc.org |

Comprehensive In Vivo Pharmacological Evaluation

While in vitro assays provide valuable preliminary data, the comprehensive in vivo pharmacological evaluation of this compound and its novel analogues is a critical next step. Such studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their efficacy and potential toxicity in a living system.

Animal models will be instrumental in these evaluations. For instance, in the context of anticancer research, xenograft models using human tumor cell lines implanted in immunocompromised mice are a standard approach to assess in vivo efficacy. nih.gov Pharmacokinetic studies in mice or rats would provide crucial data on the half-life, plasma concentration, and bioavailability of the compounds. nih.govnih.gov

For example, pharmacokinetic studies of novel 4-aminoquinoline (B48711) derivatives in mice have revealed moderate half-lives and varying oral bioavailability, highlighting the importance of such in vivo assessments. nih.gov In another study, a cinchonine (B1669041) derivative demonstrated the ability to suppress parasitemia in a mouse model of malaria, underscoring the value of in vivo testing for anti-infective agents. researchgate.net These examples provide a framework for the types of in vivo studies that would be necessary to advance this compound towards clinical consideration.

Elucidation of Detailed Molecular Mechanisms and Specific Biological Targets

A fundamental aspect of future research will be to unravel the precise molecular mechanisms of action and identify the specific biological targets of this compound and its derivatives. The diverse pharmacological activities of quinoline compounds suggest a multitude of potential targets. nih.govorientjchem.org

Computational methods, such as molecular docking, can provide initial insights into potential binding interactions with known therapeutic targets. unf.eduresearchgate.netnih.gov For example, docking studies have been used to predict the binding of quinoline derivatives to various cancer-related proteins. researchgate.net

Experimental approaches will be necessary to validate these computational predictions. Kinase inhibition assays are particularly relevant, as many quinoline-based compounds have been shown to target various kinases involved in cancer signaling pathways. nih.gov Other potential mechanisms to investigate include the inhibition of DNA topoisomerase, disruption of microtubule polymerization, and modulation of inflammatory pathways. nih.gov For instance, some quinoline derivatives have been found to interact with DNA through intercalation or groove binding. rsc.org

Table 2: Potential Molecular Targets for Quinoline Derivatives

| Target Class | Specific Examples | Potential Therapeutic Application | Reference |

| Protein Kinases | VEGFR, EGFR, Src-Abl | Anticancer | rsc.orgnih.gov |

| DNA and Associated Enzymes | DNA Gyrase, Topoisomerase | Antibacterial, Anticancer | nih.gov |

| Enzymes in Inflammatory Pathways | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), 5-Lipoxygenase (5-LOX) | Anti-inflammatory | unf.edu |

| Receptors | N-methyl-D-aspartate (NMDA) Receptor | Neurology, Psychiatry | mdpi.com |

Exploration of New Therapeutic Applications Beyond Current Scope

While the primary focus of quinoline research has been on anticancer and anti-infective applications, the versatile nature of this scaffold suggests a much broader therapeutic potential. Future investigations should explore novel applications for this compound and its analogues.

The immunomodulatory properties of some quinoline derivatives open up possibilities for the treatment of autoimmune diseases and certain inflammatory conditions. nih.gov The discovery of quinoline-3-carbothioamides as potent inhibitors of T-cell independent antibody production highlights this potential. Furthermore, the ability of some quinolines to act as antagonists at the NMDA receptor suggests their potential use in neurological and psychiatric disorders. mdpi.com

The emergence of drug-resistant pathogens also presents an opportunity for the development of new quinoline-based antimicrobial agents. nih.gov The structural modifications possible with the this compound core could lead to compounds that circumvent existing resistance mechanisms. The broad-spectrum activity of quinoline and quinolone antibiotics against both Gram-positive and Gram-negative bacteria further supports this line of inquiry. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Chloro-6,8-dimethylquinoline-3-methanol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A two-step approach is commonly employed:

Vilsmeier-Haack Reaction : Start with a substituted acetamide (e.g., N-(2,3-dimethylphenyl)acetamide) and react with POCl₃/DMF to form the quinoline-3-carbaldehyde intermediate .

Reduction : Reduce the aldehyde group to methanol using NaBH₄ or LiAlH₄ in ethanol or THF. For example, NaBH₄ in ethanol at 0–5°C selectively reduces the aldehyde without affecting chloro or methyl substituents .

- Critical Conditions : Strict temperature control during the Vilsmeier-Haack step (353 K for 15 hours) and inert atmosphere during reduction to prevent oxidation. Purification via recrystallization (petroleum ether/ethyl acetate) ensures high purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methanol group integration. For example, the methanol protons appear as a doublet (~δ 4.6 ppm, J = 5.7 Hz) .

- IR Spectroscopy : Stretching vibrations for –OH (3200–3600 cm⁻¹) and C–Cl (650–750 cm⁻¹) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., MH+ calculated for C₁₂H₁₃ClNO: 234.0685) .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. SHELXL refinement is recommended for handling H-atoms in riding models .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions of this compound be addressed?

- Methodological Answer :

- Steric and Electronic Analysis : The chloro group at position 2 and methyl groups at 6,8 create steric hindrance, directing electrophiles to position 4. Use DFT calculations to map electron density (e.g., Fukui indices) .

- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. Monitor regiochemistry via NOESY NMR or X-ray crystallography .

- Case Study : In 4,6,8-Triphenylquinoline-3-methanol, coupling at position 4 was confirmed by crystallography (C–C bond length: 1.48 Å) .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Force Field Calibration : Use quantum mechanics/molecular mechanics (QM/MM) to refine torsion angles. For example, discrepancies in dihedral angles (>5°) may require adjusting van der Waals radii for chlorine .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for ethanol’s polarity during recrystallization .

- Multi-Method Cross-Validation : Compare results from Gaussian (DFT), SHELXD (crystallography), and NMR coupling constants .

Q. How can Suzuki-Miyaura cross-coupling be optimized to synthesize derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (yield: 75% vs. 40%) due to better stabilization of intermediates .

- Base Selection : K₂CO₃ in THF/water (3:1) at 80°C minimizes side reactions (e.g., dechlorination) .

- Substrate Scope : Electron-deficient arylboronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) couple faster (reaction time: 6 hours vs. 12 hours for electron-rich analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.